Dopamine D4 Receptor Affinity: 1.6 nM Ki Achieved from Reductive Amination of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Reductive amination of pyrazolo[1,5-a]pyridine-3-carbaldehyde with 1‑benzylpiperazine yields 3‑(4‑benzylpiperazin‑1‑ylmethyl)pyrazolo[1,5‑a]pyridine, which exhibits a Ki of 1.6 nM at the dopamine D4 receptor [1]. In contrast, the analogous 4‑chlorobenzyl and 4‑methoxybenzyl derivatives, synthesized via the same route, show substantially reduced affinity with Ki values of 7.2 nM and 65 nM, respectively [1]. This 40‑fold affinity differential within the same chemical series underscores that the aldehyde building block is not the sole determinant of activity; the precise substitution pattern accessible via this aldehyde is essential for achieving sub‑nanomolar potency.
| Evidence Dimension | Binding Affinity (Ki) at Dopamine D4 Receptor |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | 4‑Chlorobenzyl derivative: 7.2 nM; 4‑Methoxybenzyl derivative: 65 nM |
| Quantified Difference | 4.5‑fold and 40‑fold lower affinity |
| Conditions | In vitro radioligand displacement assay using [³H]‑spiperone, recombinant human D4.4 receptor expressed in HEK293 cells |
Why This Matters
For CNS drug discovery programs targeting dopamine D4, procurement of pyrazolo[1,5-a]pyridine-3-carbaldehyde enables access to a validated lead series with demonstrated sub‑nanomolar affinity; alternative aldehyde building blocks cannot reproduce this SAR trajectory.
- [1] G. Li, L. Sun, B. Chen, H. Zhong. Synthesis and in vitro Receptor Binding Assay of Pyrazolo[1,5-α]pyridines. Chinese Journal of Applied Chemistry, 2014, 31(6), 702-706. DOI: 10.3724/SP.J.1095.2014.30428. View Source
